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molecular formula C7HF7 B1586164 2,3,4,6-Tetrafluorobenzotrifluoride CAS No. 5360-82-7

2,3,4,6-Tetrafluorobenzotrifluoride

Cat. No. B1586164
M. Wt: 218.07 g/mol
InChI Key: TXCAZKMXLKWUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082971

Procedure details

110 g of 2,3,4,6-tetrafluoro-benzotrifluoride in 200 ml of tetrahydrofuran were initially introduced into a 0.7 l stainless steel autoclave and it was pressurized using 30 ml of liquid ammonia. The mixture was subsequently heated at 100° C. for 3 hours, a maximum pressure of 10 bar being adjusted. After cooling, the pressure was released and the liquid phase was subjected to a fractional distillation. 42 g of 2-amino-3,4,6-trifluorobenzotrifluoride were first obtained with a boiling point of 47° to 48° C. at 8 mbar, then after an intermediate run, 46 g of 2,5,6-trifluoro-4-amino-benzo-trifluoride with a boiling point of 75° to 78° C. at 8 mbar.
Quantity
110 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0.7 L
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[C:4]([F:10])[C:3]=1[C:11]([F:14])([F:13])[F:12].[NH3:15]>O1CCCC1>[NH2:15][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[C:4]([F:10])[C:3]=1[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1F)F)F)C(F)(F)F
Name
stainless steel
Quantity
0.7 L
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
liquid
Quantity
30 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the liquid phase was subjected to a fractional distillation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1F)F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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